The synthesis of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity.
The molecular structure of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one features a complex arrangement that includes:
The structural complexity is represented in its SMILES notation: COc1ccc(-c2coc3c4c(ccc3c2=O)OCN(CCc2ccccc2OC)C4)cc1
.
The compound can participate in various chemical reactions typical for oxazines:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is not fully elucidated but is believed to involve:
Further studies are needed to clarify its exact mechanism at the molecular level.
Key physical and chemical properties include:
Understanding these properties is crucial for predicting behavior in biological systems and during synthesis.
The potential applications of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2